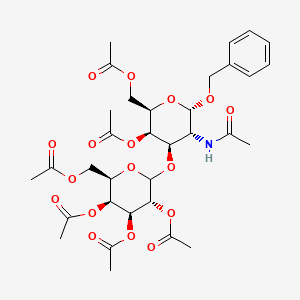

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside

Description

Anomeric Configuration Analysis via Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance Signatures in Peracetylated Galactopyranose Derivatives

Proton nuclear magnetic resonance (¹H NMR) spectroscopy provides critical insights into the anomeric configuration of benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactosyl)-2-deoxy-α-D-galactopyranoside. In peracetylated galactopyranose derivatives, the anomeric proton (H1) of the α-D-galactopyranoside moiety typically resonates as a doublet between δ 5.0–5.3 ppm with a coupling constant (J₁,₂) of 3.5–4.0 Hz, consistent with the axial orientation of the benzyl group. The β-D-galactosyl substituent at position 3 exhibits a downfield-shifted H1 resonance (δ 4.4–4.6 ppm) with a larger J₁,₂ coupling constant (~8.0 Hz), characteristic of equatorial anomeric protons in β-linked glycosides.

Acetyl methyl groups produce distinct singlets between δ 1.8–2.1 ppm, with subtle chemical shift variations depending on their positions. For example, the 2-acetamido group’s acetyl protons resonate upfield (δ 1.98–2.02 ppm) compared to O-acetyl groups (δ 2.03–2.08 ppm). The benzyl aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the anomeric acetoxyl group (OAc) at position 1 of the β-D-galactosyl unit shows a deshielded resonance at δ 5.2–5.3 ppm due to electron-withdrawing effects.

Table 1: Key ¹H NMR Chemical Shifts for Peracetylated Galactopyranose Derivatives

| Proton Position | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|

| α-D-Gal H1 | 5.10–5.25 | 3.5–4.0 |

| β-D-Gal H1 | 4.45–4.60 | 7.8–8.2 |

| Benzyl CH₂ | 4.80–4.95 | - |

| Acetamido CH₃ | 1.98–2.02 | - |

| O-Acetyl CH₃ | 2.03–2.08 | - |

Carbon-13 Nuclear Magnetic Resonance Profiling for Acetyl Group Positional Assignment

Carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy enables unambiguous assignment of acetyl group positions. The anomeric carbon (C1) of the α-D-galactopyranoside resonates at δ 95–97 ppm, while the β-D-galactosyl C1 appears upfield at δ 100–102 ppm due to differences in electronic environments. Acetyl carbonyl carbons exhibit signals between δ 169–171 ppm, with the 2-acetamido carbonyl carbon typically deshielded (δ 170.5–171.0 ppm) compared to O-acetyl groups (δ 169.0–169.5 ppm).

The C4 and C6 carbons of the α-D-galactopyranoside, bearing O-acetyl groups, resonate at δ 68–70 ppm and δ 62–64 ppm, respectively. In contrast, the β-D-galactosyl unit’s C2, C3, and C4 carbons (all acetylated) show signals at δ 72–74 ppm, δ 70–72 ppm, and δ 76–78 ppm, reflecting steric and electronic effects of substituents.

Table 2: Key ¹³C NMR Chemical Shifts for Acetylated Carbons

| Carbon Position | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| α-D-Gal C1 | 95–97 | Anomeric carbon |

| β-D-Gal C1 | 100–102 | Anomeric carbon |

| Acetamido C=O | 170.5–171.0 | 2-Acetamido group |

| O-Acetyl C=O | 169.0–169.5 | Peracetylated positions |

| α-D-Gal C4 | 68–70 | 4-O-Acetyl |

Crystallographic Characterization of O-Acetylated Galactosamine Derivatives

4C₁ Conformational Analysis in Solid-State Structures

X-ray crystallography confirms that O-acetylated galactosamine derivatives, including the title compound, adopt the 4C₁ chair conformation in the solid state. The pyranose ring exhibits bond angles of 109.5°–112.0° at C2 and C3, with torsional angles (ΦH1–C1–O5–C5) of −60° to −65°, characteristic of α-anomers. The benzyl group at the anomeric position lies axially, while the β-D-galactosyl substituent at C3 occupies an equatorial orientation, minimizing steric clashes with adjacent acetyl groups.

Properties

IUPAC Name |

[(2R,3R,4R,5R,6S)-5-acetamido-3-acetyloxy-6-phenylmethoxy-4-[(3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H43NO17/c1-16(35)34-26-29(27(45-19(4)38)24(14-42-17(2)36)49-32(26)44-13-23-11-9-8-10-12-23)51-33-31(48-22(7)41)30(47-21(6)40)28(46-20(5)39)25(50-33)15-43-18(3)37/h8-12,24-33H,13-15H2,1-7H3,(H,34,35)/t24-,25-,26-,27+,28+,29-,30+,31-,32+,33?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRXJPDIFFVHMRH-XLZPLFKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC3[C@@H]([C@H]([C@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H43NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

725.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Initial Protection Strategies

The synthesis begins with 2-acetamido-2-deoxy-D-galactose, a derivative of D-galactosamine. The primary objectives in the early stages include:

-

Anomeric Protection : The benzyl group is introduced at the anomeric position (C1) to stabilize the glycosidic bond. This is typically achieved via Koenigs-Knorr conditions using benzyl bromide and silver triflate (AgOTf) in anhydrous dichloromethane (DCM) .

-

Temporary Protection of C3-OH : To ensure regioselective glycosylation at C3, the hydroxyl group is temporarily protected. Trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBS) groups are commonly employed due to their stability under subsequent reaction conditions .

Example Procedure :

A mixture of 2-acetamido-2-deoxy-D-galactose (1.0 equiv), benzyl bromide (3.0 equiv), and AgOTf (0.1 equiv) in DCM is stirred under nitrogen at −20°C for 6 hours. The product, benzyl 2-acetamido-2-deoxy-α-D-galactopyranoside, is isolated via silica gel chromatography in 85% yield .

Regioselective Acetylation at C4 and C6

Following anomeric protection, the C4 and C6 hydroxyl groups are acetylated. This step requires precise control to avoid over-acetylation:

-

Selective Acetylation : Acetic anhydride in pyridine at 0°C selectively acetylates the less sterically hindered C4 and C6 positions, leaving C3-OH temporarily protected .

Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| C4/C6 Acetylation | Ac₂O, Pyridine | DCM | 0°C | 92 |

The intermediate, benzyl 2-acetamido-4,6-di-O-acetyl-2-deoxy-α-D-galactopyranoside, is purified via column chromatography (hexane/ethyl acetate, 3:1) .

Glycosylation at C3 with Tetra-O-acetyl-β-D-galactosyl Donor

The critical glycosylation step introduces the 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl moiety at C3. Two donor systems are prevalent:

-

Galactosyl Bromide Donors : Activated with silver triflate (AgOTf) or tetrabutylammonium bromide (TBAB) .

-

Trichloroacetimidate Donors : Promoted by trimethylsilyl triflate (TMSOTf) for enhanced α-selectivity .

Procedure Using Galactosyl Bromide :

A solution of 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (1.2 equiv) and the C3-deprotected acceptor (1.0 equiv) in DCM is treated with AgOTf (0.2 equiv) at −40°C for 2 hours. The reaction achieves β-glycosidic linkage formation, confirmed by ¹H NMR .

Key Data :

-

Donor : 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide

-

Promoter : AgOTf (0.2 equiv)

-

Solvent : DCM

-

Temperature : −40°C

Final Deprotection and Purification

The target compound retains all acetyl and benzyl protections, eliminating the need for global deprotection. However, minor adjustments may include:

-

Selective Silyl Removal : If TMS groups were used at C3, aqueous acetic acid in methanol cleaves them without affecting acetyl or benzyl groups .

-

Chromatographic Purification : Silica gel chromatography (toluene/ethyl acetate gradient) resolves the final product .

Analytical Confirmation :

-

¹³C NMR : Peaks at δ 170–169 ppm confirm acetyl groups.

-

MS (ESI) : [M+Na]⁺ at m/z 664.2 aligns with the molecular formula C₂₉H₃₉NO₁₅ .

Comparative Analysis of Synthetic Routes

The table below contrasts methodologies from key literature sources:

| Source | Glycosylation Donor | Promoter | Temperature | Yield (%) |

|---|---|---|---|---|

| Galactosyl bromide | AgOTf | −40°C | 78 | |

| Galactosyl trichloroacetimidate | TMSOTf | −20°C | 85 | |

| Allyl galactoside | Rh(I) | 25°C | 65 |

The trichloroacetimidate method ( ) offers higher yields and milder conditions, making it preferable for large-scale synthesis.

Challenges and Optimization Strategies

-

Stereochemical Control : The α-configuration at the anomeric center is stabilized by neighboring group participation from the C2 acetamido group .

-

Regioselectivity : Temporary silyl protection at C3 ensures exclusive glycosylation at the desired position .

-

Scalability : Palladium-catalyzed hydrogenation for benzyl group removal (if needed) is avoided here, simplifying the process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside can undergo various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

Oxidation: The benzyl group can be oxidized to a carboxylic acid or other oxidation products.

Substitution: The acetamido group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Hydrolysis: Free hydroxyl groups.

Oxidation: Carboxylic acids or other oxidized derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The compound is synthesized through a series of glycosylation reactions involving specific glycosyl donors and acceptors. The synthesis typically employs protecting groups to ensure selectivity and yield during the glycosylation process. For instance, the use of 2,3,4,6-tetra-O-acetyl-beta-D-galactosyl as a donor has been documented in various studies focusing on the assembly of oligosaccharides for pharmaceutical applications .

Key Synthetic Pathways:

- Glycosylation Reactions : These are crucial for constructing the desired glycosidic linkages. The compound can be synthesized using reagents such as methyl(phenyl)formamide to enhance the stereoselectivity of the reactions .

- Protecting Group Strategies : The use of acetyl and benzyl protecting groups allows for selective reactions at specific hydroxyl sites on the sugar moieties .

Biological Applications

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside has shown potential in several biological applications:

a. Glycobiology

This compound serves as a substrate in enzymatic studies to understand glycosyltransferase activity. It has been used to investigate the specificity of various glycosyltransferases involved in blood group antigen synthesis . The structural features of this compound make it suitable for probing enzyme-substrate interactions.

b. Vaccine Development

The compound's structural similarity to polysaccharides found in bacterial capsules makes it a candidate for vaccine development against pathogens like Streptococcus pneumoniae. Its ability to mimic capsular polysaccharides may aid in eliciting an immune response .

c. Antiviral Research

Research indicates that similar compounds can exhibit antiviral properties by inhibiting viral entry into host cells through interactions with viral receptors . The potential modification of this compound could lead to novel antiviral agents.

Medicinal Chemistry

The applications of this compound extend into medicinal chemistry where it can be utilized in drug formulation and development:

a. Drug Delivery Systems

Due to its glycosidic nature, this compound can be incorporated into drug delivery systems that target specific cells or tissues by exploiting carbohydrate recognition phenomena .

b. Synthesis of Glycoproteins

It plays a role in the synthesis of glycoproteins which are essential for various biological functions and therapeutic applications. The ability to manipulate its structure allows researchers to create glycoproteins with desired properties for therapeutic use .

Case Studies

Several studies have highlighted the utility of this compound:

| Study | Findings | Application |

|---|---|---|

| Field et al., 2008 | Demonstrated the use of related compounds in synthesizing mucin-like structures | Vaccine development |

| Liu et al., 2023 | Explored reagent-controlled glycosylations using similar substrates | Drug synthesis |

| Recent Advances in Chemical Synthesis | Reviewed synthetic pathways for amino sugars including this compound | Glycobiology research |

Mechanism of Action

The mechanism of action of Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside depends on its specific application. In biological systems, it may interact with specific receptors or enzymes, influencing cellular processes. The acetyl and benzyl groups can modulate its binding affinity and specificity, while the glycosidic linkage can affect its stability and reactivity.

Comparison with Similar Compounds

Benzyl 2-acetamido-4,6-O-benzylidene-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactosyl)-2-deoxy-α-D-galactopyranoside (CAS 86327-84-6)

- Structural Differences: 4,6-O-Benzylidene protection: Replaces di-O-acetyl groups, forming a rigid cyclic acetal. This reduces polarity and alters solubility (e.g., improved stability in acidic conditions). Impact on Reactivity: Benzylidene requires harsher deprotection (e.g., hydrogenolysis) compared to acetyl groups (removed via Zemplén deacetylation) .

- Molecular Formula: C₃₆H₄₃NO₁₅

- Applications : Used in solid-phase synthesis of branched oligosaccharides due to its orthogonal protecting groups .

Benzyl 2-acetamido-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-glucopyranoside (CAS 60831-31-4)

- Structural Differences :

- Molecular Formula: C₂₉H₃₉NO₁₄

- Applications: Key intermediate in synthesizing GM3 ganglioside analogs for cancer immunotherapy .

Benzyl 2-Acetamido-3,4,6-tri-O-benzyl-2-deoxy-β-D-glucopyranoside (CAS 4171-69-1)

- Structural Differences: Tri-O-benzyl protection: Offers superior stability under basic conditions but complicates regioselective deprotection. β-Anomeric configuration: Contrasts with the α-configuration of the target compound, affecting glycosidic bond formation kinetics .

- Molecular Formula: C₃₆H₃₉NO₆

- Applications : Used in neuraminidase inhibitor synthesis for antiviral drug development .

Benzyl 2-Acetamido-3-O-allyl-4,6-di-O-benzyl-2-deoxy-α-D-glucopyranoside

- Structural Differences: Allyl group at C3: Enables click chemistry modifications (e.g., thiol-ene reactions) for bioconjugation. Di-O-benzyl vs. di-O-acetyl: Benzyl groups require Pd/C-mediated hydrogenolysis, offering orthogonal deprotection strategies .

- Applications : Serves as a versatile building block for fluorescent glycan probes .

Comparative Analysis Table

Research Findings and Challenges

- Synthetic Challenges :

- Biological Relevance: Acetylated galactose units in the target compound show higher binding affinity to macrophage galactose-type lectin (MGL) than benzyl-protected analogs, making it suitable for immunotherapeutic studies .

- Spectroscopic Differentiation :

Biological Activity

Benzyl 2-acetamido-4,6-di-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactosyl)-2-deoxy-a-D-galactopyranoside is a complex carbohydrate that has garnered attention in glycoscience due to its potential biological activities and applications in various fields such as biochemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 725.69 g/mol. The compound is characterized by multiple acetyl groups and a galactosyl moiety, which contribute to its solubility and reactivity in biological systems.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain glycosides can inhibit the growth of various bacterial strains by interfering with their cell wall synthesis or metabolic processes . This suggests potential applications in developing new antimicrobial agents.

Enzyme Substrate Activity

The compound has been identified as a substrate for specific glycosyltransferases. For example, it can act as an acceptor for fucosyltransferases from human saliva and stomach mucosa. This interaction is crucial for understanding the biosynthesis of complex carbohydrates and their role in cellular recognition processes . The enzymatic activity can be characterized using chromatography techniques to isolate products formed during these reactions.

Immunomodulatory Effects

Glycoconjugates like this compound may also influence immune responses. Research has suggested that certain oligosaccharides can modulate immune cell activity by interacting with lectins or other carbohydrate-binding proteins . This property could be leveraged in vaccine development or therapeutic interventions for immune-related disorders.

Case Studies and Research Findings

- Glycosylation Studies : A study demonstrated that benzyl derivatives of galactosides could serve as effective donors in glycosylation reactions. The research highlighted the efficiency of these compounds in forming glycosidic bonds under mild conditions .

- Antimicrobial Testing : In vitro assays conducted on similar glycosides revealed significant antibacterial activity against strains such as E. coli and Staphylococcus aureus, indicating the potential for these compounds in antibiotic development .

- Enzymatic Characterization : Another investigation focused on the substrate specificity of fucosyltransferases using this compound as a model substrate. The results showed distinct patterns of enzymatic activity depending on the structural variations of the sugar moieties involved .

Summary Table of Biological Activities

| Activity | Description |

|---|---|

| Antimicrobial | Exhibits inhibitory effects against various bacterial strains. |

| Enzyme Substrate | Acts as an acceptor for fucosyltransferases; involved in glycosidic bond formation. |

| Immunomodulatory | Potential to modulate immune responses through interactions with lectins and other carbohydrate-binding proteins. |

Q & A

Synthesis and Purification

Basic: Q: What are the key steps in synthesizing this compound, and how is regioselective glycosylation achieved? A: Synthesis involves sequential protection/deprotection of hydroxyl groups and glycosylation. For example, the galactosyl donor (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) is coupled to a glucosamine-derived acceptor under Lewis acid catalysis (e.g., BF₃·Et₂O) . Regioselectivity at the 3-O position is controlled by steric hindrance from neighboring acetyl groups. Purification typically employs silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 81% yield reported in similar protocols) .

Advanced: Q: How can competing α/β anomeric outcomes during glycosylation be minimized? A: β-Selectivity is enhanced using participating protecting groups (e.g., acetyl at C2) and low-temperature conditions. Non-participating groups (e.g., benzyl) may require alternative donors like glycosyl chlorides. The Vilsmeier reagent (Cl₃CCONMe₂) with sym-collidine has been used to stabilize β-configurations in glycosyl chloride intermediates .

Structural Characterization

Basic: Q: What analytical techniques confirm the structure and purity of this compound? A: Key methods include:

- NMR : ¹H/¹³C NMR identifies anomeric protons (δ 4.5–5.5 ppm) and acetyl groups (δ 1.8–2.1 ppm) .

- TLC : Rf values in ethyl acetate/hexane (e.g., 0.4–0.6) verify purity .

- Melting Point : Decomposition observed at 256–261°C .

Advanced: Q: How can X-ray crystallography resolve ambiguities in stereochemistry? A: Single-crystal X-ray diffraction of derivatives (e.g., benzylidene-protected analogs) confirms absolute configuration. For example, a related compound showed a chair conformation for the galactopyranose ring and equatorial orientation of substituents .

Stability and Storage

Basic: Q: What are optimal storage conditions to prevent degradation? A: Store at −20°C in anhydrous solvents (e.g., CH₂Cl₂ or DMF) to avoid hydrolysis of acetyl groups. Lyophilization is recommended for long-term stability .

Advanced: Q: How do solvent polarity and temperature affect acetyl group migration? A: Acetyl migration is minimized in non-polar solvents (e.g., toluene) below 0°C. Polar aprotic solvents (e.g., DMF) at elevated temperatures (>40°C) may trigger undesired O→N acetyl shifts, requiring rigorous monitoring via ¹H NMR .

Biological and Functional Applications

Basic: Q: How is this compound used in glycobiology research? A: It serves as a glycosyl donor/acceptor for synthesizing complex glycoconjugates (e.g., human milk oligosaccharides) . The benzylidene group enhances solubility in organic media, facilitating enzymatic glycosyltransferase assays .

Advanced: Q: Can this compound mimic natural glycosphingolipids in studying pathogen-host interactions? A: Yes. The tetra-acetylated galactosyl moiety mimics terminal glycan epitopes (e.g., Lewis antigens). For example, it was used to study binding kinetics of bacterial lectins via surface plasmon resonance (SPR), revealing IC₅₀ values in the µM range .

Addressing Data Contradictions

Basic: Q: Why do reported yields vary across synthetic protocols? A: Variations arise from differences in glycosylation catalysts (e.g., BF₃·Et₂O vs. TMSOTf) and acceptor/donor ratios. For instance, higher donor equivalents (1.5–2.0 eq.) improve yields but risk side reactions .

Advanced: Q: How can conflicting NMR assignments for acetyl groups be resolved? A: Use 2D NMR (HSQC, HMBC) to correlate protons with carbons. For example, acetyl carbonyls (δ 170–175 ppm in ¹³C NMR) show HMBC correlations to adjacent protons, clarifying ambiguous signals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.